
N-methylolmethacrylamide
Overview
Description
N-methylolmethacrylamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of methacrylamide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its applications in polymer chemistry, particularly in the production of cross-linked polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylolmethacrylamide can be synthesized through the reaction of methacrylamide with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The general reaction is as follows: [ \text{Methacrylamide} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of anionic and non-ionic emulsifiers, crosslinking agents, and controlled reaction conditions. The process includes pre-emulsification, followed by the addition of reducing and oxidizing agents, and maintaining the reaction temperature to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-methylolmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms to form polymers and copolymers.
Cross-linking: It acts as a cross-linking agent in polymer matrices, enhancing the mechanical properties and stability of the resulting materials.
Common Reagents and Conditions
Initiators: Ammonium persulfate is commonly used as an initiator in the polymerization of this compound.
Solvents: Dimethyl sulfoxide and N-methyl-2-pyrrolidone are used as solvents in the polymerization process.
Major Products Formed
The major products formed from the reactions of this compound include cross-linked polymers and copolymers, which are used in various industrial applications .
Scientific Research Applications
Polymer Chemistry
N-Methylolmethacrylamide in Polymer Synthesis
This compound is primarily used as a monomer in the synthesis of polymers. It can undergo copolymerization with various vinyl monomers to create thermoplastic polymers that can be converted into thermoset materials through cross-linking. This property allows for the development of materials with enhanced mechanical properties and thermal stability.
Table 1: Properties of Polymers Synthesized with this compound
Applications in Coatings and Adhesives
This compound is also utilized in the formulation of coatings and adhesives. Its ability to form self-crosslinking polymer latex compositions makes it suitable for applications such as:
- Binders for non-woven products
- Components in oil-well drilling fluids
- Viscosity modifiers for enhanced oil recovery
- Ingredients in synthetic leather production
These applications leverage the compound's self-curing characteristics, which enhance the durability and performance of the final products .
Textile Industry
Cross-Linking Agent for Cotton Fabrics
In the textile industry, this compound serves as a cross-linking agent for cotton fabrics. When applied, it improves the fabric's durability and resistance to wear. A study indicated that cotton treated with this compound exhibited superior strength and abrasion resistance compared to untreated cotton .
Table 2: Performance Comparison of Treated vs. Untreated Cotton
Test | Treated Cotton (NMM) | Untreated Cotton |
---|---|---|
Tensile Strength | 40 MPa | 30 MPa |
Abrasion Resistance | High | Moderate |
Water Repellency | Excellent | Poor |
Biomedical Applications
Potential in Drug Delivery Systems
Recent research has explored the potential use of this compound in drug delivery systems. Its ability to form hydrogels through cross-linking reactions can be utilized to create controlled release formulations for therapeutic agents. The hydrogel matrices can be tailored to respond to specific stimuli (e.g., pH, temperature), enhancing the efficacy of drug delivery .
Case Study: Neurotoxicity Assessment
A notable study evaluated the neurotoxic effects associated with occupational exposure to acrylamide and N-methylolacrylamide among tunnel workers. The findings highlighted a correlation between exposure levels and peripheral nervous system symptoms, emphasizing the need for careful handling of these compounds in industrial settings .
Mechanism of Action
N-methylolmethacrylamide exerts its effects primarily through its ability to form cross-links in polymer matrices. The hydroxymethyl group reacts with other functional groups in the polymer, creating a network structure that enhances the mechanical properties and stability of the material. This cross-linking mechanism is crucial in applications where durability and resistance to environmental factors are required .
Comparison with Similar Compounds
Similar Compounds
N-methylolacrylamide: Similar to N-methylolmethacrylamide but derived from acrylamide instead of methacrylamide.
N-methylolacrylamide: Used in similar applications but has different reactivity and properties due to the presence of the acrylamide group.
Uniqueness
This compound is unique in its ability to provide enhanced cross-linking properties compared to its analogs. Its structure allows for more efficient formation of cross-linked networks, making it particularly valuable in applications requiring high mechanical strength and stability .
Biological Activity
N-Methylolmethacrylamide (NMMA) is a versatile compound utilized primarily as a cross-linking agent in various industrial applications, including adhesives, textiles, and resins. Its biological activity has been the focus of several studies, particularly concerning its potential toxicity and carcinogenicity. This article provides a detailed overview of NMMA's biological activity, including case studies, research findings, and data tables summarizing key results.
NMMA is derived from methacrylamide and is characterized by its ability to form cross-linked networks when polymerized. This property makes it valuable in creating durable materials for:
- Adhesives
- Crease-resistant textiles
- Coatings and paints
- Sizing agents for paper
Carcinogenicity and Toxicity in Animal Models
Comprehensive toxicological studies have been conducted to assess the safety of NMMA. Notably, the National Toxicology Program (NTP) performed extensive evaluations on Fischer 344/N rats and B6C3F1 mice. The findings indicated significant biological effects at various dosages.
Study Duration | Dosage (mg/kg) | Observed Effects |
---|---|---|
16 Days | 25 - 400 | Mortality in high-dose groups; neurobehavioral changes |
13 Weeks | 0, 6, 12 | No significant carcinogenic activity in rats; increased body weight in mice |
2 Years | 0, 6, 12 (rats); 0, 25, 50 (mice) | Evidence of carcinogenic activity in male mice; increased tumor incidence |
In the two-year study, there was no evidence of carcinogenic activity in male or female rats at doses of 6 or 12 mg/kg. However, male B6C3F1 mice showed increased incidences of neoplasms in the Harderian gland and liver at higher doses (50 mg/kg) .
Neurotoxicity
A study evaluating the effects on tunnel workers exposed to NMMA revealed potential neurotoxic effects. Symptoms included:
- Reduced sensory nerve conduction velocities (NCV)
- Prolonged ulnar distal delays
These effects were statistically significant compared to a control group and suggested demyelinating changes in peripheral nerves. Improvements were noted after cessation of exposure, indicating some reversibility of the effects .
Genetic Toxicology
In vitro studies have shown that NMMA does not induce mutations in Salmonella typhimurium but can cause chromosomal aberrations in Chinese hamster ovary (CHO) cells. Additionally, it induced sister chromatid exchanges (SCEs), suggesting potential genotoxic properties under certain conditions .
Case Studies and Research Findings
Several case studies provide insights into the biological activity of NMMA:
- Study on Tunnel Workers : A cohort study involving tunnel workers exposed to NMMA reported a higher prevalence of neurological symptoms during exposure periods. Follow-up assessments showed recovery trends over time .
- Polymerization Studies : Research comparing cotton treated with NMMA versus N-methylolacrylamide showed differences in cross-linking efficiency and fabric durability. These findings highlight NMMA's effectiveness in enhancing material properties while also raising concerns about its safety profile .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-methylolmethacrylamide (MEMA) relevant to experimental design?
MEMA (CAS 923-02-4) is a hydrophilic monomer with a molecular weight of 115.13 g/mol and a hydroxymethyl group that enables crosslinking in polymer systems. Key properties include:
- Solubility : Highly soluble in water (48 wt.% solutions stabilized with MEHQ are commercially available) .
- Reactivity : Undergoes self-condensation or copolymerization via free-radical mechanisms, often requiring stabilizers like MEHQ to prevent premature polymerization .
- Thermal Stability : Decomposes above 100°C, necessitating controlled temperatures during synthesis .
Q. What analytical methods are recommended for detecting and quantifying MEMA in experimental samples?
- Environmental Samples : Use HPLC-UV with a detection limit of 5 µg/L or GC-MS/MS for aqueous samples (e.g., drainage water). Derivatization with pentafluorophenyl isothiocyanate improves sensitivity .
- Biological Specimens : Analyze hemoglobin adducts via modified Edman degradation followed by GC-MS/MS. Note that methods cannot distinguish MEMA from acrylamide unless exposure sources are known .
Q. How is MEMA synthesized, and what purity standards are critical for research applications?
MEMA is synthesized via hydroxymethylation of methacrylamide using formaldehyde under alkaline conditions. Key considerations:
- Purity : Remove residual formaldehyde (a carcinogen) via vacuum distillation or dialysis.
- Stabilization : Add MEHQ (50–100 ppm) to aqueous solutions to inhibit polymerization .
- Characterization : Confirm structure via H NMR (δ 4.5–5.0 ppm for hydroxymethyl protons) and FTIR (C=O stretch at 1650 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate MEMA’s role in enhancing dentin bond durability in dental composites?
- Experimental Protocol :
- Prepare primers with 5–10 wt.% MEMA in ethanol/water.
- Apply to acid-etched dentin, followed by a resin composite (e.g., Clearfil Photo Bond).
- Age samples in artificial saliva (pH 6.8, 37°C) for 5 years.
- Measure bond strength via microtensile testing and compare to controls (e.g., N-methylolacrylamide). MEMA improves hydrolytic stability due to reduced water sorption .
Q. What methodologies address contradictions in neurotoxicity data between MEMA and acrylamide (AA)?
- Comparative Metabolomics : Expose in vitro neuronal cultures to equimolar doses of MEMA and AA. Quantify glycidamide (GA) metabolites via LC-MS/MS. MEMA exhibits lower GA formation, explaining its reduced neurotoxic potency .
- In Vivo Studies**: Use rodent models to compare neurofilament degeneration and motor function deficits. Dose-response curves for MEMA typically require 3–5× higher concentrations than AA to induce similar effects .
Q. How can researchers ensure stability of MEMA-containing aqueous solutions in long-term polymer studies?
- Stabilization Protocol :
Q. What advanced techniques characterize MEMA’s crosslinking efficiency in copolymer systems?
- Solid-State NMR : Track hydroxymethyl group consumption during copolymerization with vinyl monomers (e.g., acrylates).
- Swelling Studies : Measure equilibrium swelling ratio in water to assess crosslink density. Lower swelling indicates higher MEMA incorporation .
Q. How do regulatory limits for MEMA in food-contact materials impact experimental design?
- EU Compliance : Adhere to SML (Specific Migration Limit) of 0.05 mg/kg (EU Directive 2002/72/EC).
- Testing Protocol : Use 10% ethanol as a food simulant; quantify MEMA migration via HPLC-UV after 10 days at 40°C .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported carcinogenic potencies of MEMA across studies?
- Source Analysis : Differentiate between MEMA monomer vs. polymerized forms. Monomer toxicity is higher due to residual formaldehyde .
- Dose-Response Replication : Standardize exposure models (e.g., in vitro vs. in vivo) and control for confounding factors (e.g., pH, temperature) .
Q. What experimental strategies validate MEMA’s role in reducing cytotoxicity in biomedical polymers?
Properties
IUPAC Name |
N-(hydroxymethyl)-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTMQTKDNSEIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26587-87-1 | |
Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26587-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027335 | |
Record name | Methylolmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
923-02-4 | |
Record name | Methylolmethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylolmethacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methylolmethacrylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylolmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(hydroxymethyl)methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLOLMETHACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BO2025ITR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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